Z-N-Me-Asp(OtBu)-OH.DCHA chemical structure and properties
Z-N-Me-Asp(OtBu)-OH.DCHA chemical structure and properties
Topic: Z-N-Me-Asp(OtBu)-OH·DCHA Chemical Structure and Properties Content Type: Technical Reference Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers
Advanced Building Block for N-Methylated Peptidomimetics[1][2]
Executive Summary
Z-N-Me-Asp(OtBu)-OH·DCHA is a specialized, orthogonally protected amino acid building block used primarily in the synthesis of N-methylated peptides and peptidomimetics . N-methylation is a critical modification in drug discovery, known to improve the metabolic stability, membrane permeability, and conformational rigidity of peptide therapeutics.
This compound is supplied as a dicyclohexylamine (DCHA) salt .[1][2][3][4] While the salt form confers crystallinity and stability to the otherwise oily free acid, it presents a critical procedural checkpoint: The DCHA counter-ion must be quantitatively removed prior to coupling reactions to prevent side reactions and low yields.
This guide details the structural properties, mandatory salt-liberation protocols, and synthetic applications of this compound, focusing on its unique Z/OtBu orthogonal protection scheme.
Chemical Identity & Structural Analysis[1][2]
The compound consists of an L-aspartic acid core modified at the nitrogen (methylation) and protected at both the N-terminus and side chain.[1]
| Property | Data / Specification |
| Systematic Name | N-α-Benzyloxycarbonyl-N-α-methyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt |
| Common Name | Z-N-Me-Asp(OtBu)-OH[1][4][5][6]·DCHA |
| CAS Number | 42417-70-9 (Salt form); 200341-08-8 (Free acid ref) |
| Molecular Formula | C₁₇H₂₃NO₆[1][4] · C₁₂H₂₃N (Total: C₂₉H₄₆N₂O₆) |
| Molecular Weight | 518.69 g/mol (Salt); 337.37 g/mol (Free Acid) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water/ether |
| Purity Standard | Typically ≥ 98% (HPLC/NMR) |
| Chirality | L-Configuration (S-isomer at α-carbon) |
Structural Breakdown (DOT Visualization)
The following diagram illustrates the multicomponent nature of the salt and the function of each protecting group.
Figure 1: Structural decomposition of Z-N-Me-Asp(OtBu)-OH·DCHA highlighting the orthogonality of the Z (hydrogenolysis-labile) and OtBu (acid-labile) groups.[1]
Critical Protocol: DCHA Salt Liberation
Why this is mandatory: Dicyclohexylamine (DCHA) is a secondary amine.[1] If introduced into a peptide coupling reaction, DCHA will compete with the amino component for the activated carboxylate, leading to the formation of a truncated DCHA-amide byproduct.
Methodology: The salt is converted to the free acid via a biphasic acid wash. This must be done immediately prior to use, as the free acid is an oil and less stable than the salt.
Reagents Required:
-
Ethyl Acetate (EtOAc)[1]
-
0.5 M Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)[1]
-
Note: Avoid HCl, as it can be too harsh for sensitive protecting groups and volatile.
-
-
Brine (Saturated NaCl)[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[1]
Step-by-Step Protocol:
-
Suspension: Suspend the Z-N-Me-Asp(OtBu)-OH·DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt).[1]
-
Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 0.5 M KHSO₄.[1]
-
Extraction: Shake vigorously until the solid completely dissolves and two clear layers form. The DCHA is protonated and moves to the aqueous layer; the free acid remains in the organic layer.
-
Separation: Drain the aqueous layer.[1]
-
Wash: Wash the organic layer two more times with 0.5 M KHSO₄ to ensure complete removal of DCHA.[1]
-
Neutralization: Wash the organic layer once with Brine.[1]
-
Drying: Collect the organic layer and dry over anhydrous Na₂SO₄ for 20 minutes.
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) to yield the Z-N-Me-Asp(OtBu)-OH free acid as a viscous oil.
Figure 2: Workflow for the conversion of the DCHA salt to the reactive free acid form.
Synthetic Applications & Orthogonality
This building block is unique due to its Z (Cbz) / OtBu protection scheme, which differs from standard Fmoc or Boc strategies.[1]
Orthogonality Profile
-
Z Group (N-terminal): Stable to TFA (acid).[1] Removed by Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH, HF).[1]
-
OtBu Group (Side-chain): Stable to Hydrogenolysis and Bases.[1] Removed by TFA (acid).[1][7]
Primary Use Case: Solution Phase Synthesis This combination is ideal for solution-phase synthesis where the chemist needs to deprotect the N-terminus (to extend the chain) without exposing the side chain to acid, or vice versa.
Coupling Challenges (N-Methylation)
The N-methyl group introduces significant steric hindrance.[1]
-
As the Acylating Species: When coupling this amino acid to the growing chain, activation must be potent.
-
As the Nucleophile: If you are coupling onto an N-methylated residue (the next step), the reaction will be difficult.[1]
Handling, Stability, and Storage[1][5]
| Parameter | Guideline |
| Storage Condition | Store at +2°C to +8°C (Refrigerator). Keep desiccated. |
| Moisture Sensitivity | Hygroscopic.[1] Allow bottle to warm to room temperature before opening to prevent condensation.[1] |
| Stability (Salt) | Stable for years if stored correctly.[1] |
| Stability (Free Acid) | Use immediately after generation.[1] Prone to slow decomposition or diketopiperazine formation if left in solution.[1] |
| Safety | DCHA is an irritant.[1] Wear gloves and safety glasses.[1] Handle the free acid liberation in a fume hood.[1] |
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid.[2] Bachem Technical Notes.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: Z-N-Me-Asp(OtBu)-OH DCHA.Link[1]
-
Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides.[1][8] Journal of Peptide Science.[1] Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][8] Chemical Reviews.[1] Link[1]
Sources
- 1. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Z-N-ME-ASP(OTBU)-OH DCHA | 42417-70-9 [chemicalbook.com]
- 6. Z-N-Me-Asp(OtBu)-OH.DCHA 95% | CAS: 200341-08-8 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
